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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)oxazole

Cat. No.: B1676806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-(4-Methoxyphenyl)oxazole. Due to the limited availability of direct experimental
spectra in publicly accessible databases, the following sections present predicted data based
on the analysis of structurally similar compounds. This information is intended to serve as a
valuable reference for researchers involved in the synthesis, characterization, and application
of oxazole-based compounds.

Data Presentation

The predicted spectroscopic data for 5-(4-Methoxyphenyl)oxazole are summarized in the
tables below. These values are derived from the analysis of analogous compounds and
theoretical considerations and should be confirmed by experimental analysis.

Table 1: Predicted 'H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.8-8.0 S 1H Oxazole H-2
Aromatic H (ortho to

~7.5-7.7 d 2H
oxazole)

~7.2-74 s 1H Oxazole H-4
Aromatic H (meta to

~6.9-7.1 d oH
oxazole)

~3.8 s 3H Methoxy (-OCHs)

. H 13 -
Chemical Shift (8) ppm Assignment

~160-162 Aromatic C (para, attached to -OCHs3)
~150-152 Oxazole C-2

~148-150 Oxazole C-5

~128-130 Aromatic C (ortho to oxazole)
~125-127 Aromatic C (ipso, attached to oxazole)
~122-124 Oxazole C-4

~114-116 Aromatic C (meta to oxazole)

~55-56 Methoxy (-OCH3)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

~3100-3150 Medium

oxazole)
~2850-3000 Medium C-H stretch (methyl)
~1610-1630 Strong C=N stretch (oxazole ring)

C=C stretch (aromatic and
~1500-1600 Strong )

oxazole rings)

C-O-C stretch (asymmetric,
~1250-1300 Strong

aryl ether)
~1170-1220 Strong C-O-C stretch (oxazole ring)

) C-O-C stretch (symmetric, aryl

~1020-1050 Medium

ether)

C-H bend (para-disubstituted
~830-850 Strong

aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

miz Relative Intensity Assighment

175 High [M]* (Molecular lon)
160 Medium [M - CHs]*

132 Medium [M - CHsCO]*

104 High [C7H4O]*

77 Medium [CeHs]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-Methoxyphenyl)oxazole in a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) to a final volume of 0.6-0.7 mL in a
standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition:

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all
carbon signals.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alonger acquisition time and a greater number of scans are typically required for 33C NMR
due to the lower natural abundance of the 13C isotope.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
an internal standard (e.qg., tetramethylsilane, TMS, at O ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

e Sample Preparation (KBr Pellet):

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).
o Place the sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a chromatographic system (e.g., Gas
Chromatography or Liquid Chromatography).

« lonization: lonize the sample using an appropriate technique. Electron lonization (El) is a
common method for relatively volatile and thermally stable compounds. Electrospray
lonization (ESI) is suitable for less volatile or thermally labile compounds.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
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+ Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion
intensity versus m/z.

« Data Analysis: Analyze the mass spectrum to determine the molecular weight of the
compound from the molecular ion peak and to identify potential fragment ions, which can
provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized organic compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.

 To cite this document: BenchChem. [Spectroscopic Data of 5-(4-Methoxyphenyl)oxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676806#spectroscopic-data-for-5-4-methoxyphenyl-
oxazole-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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